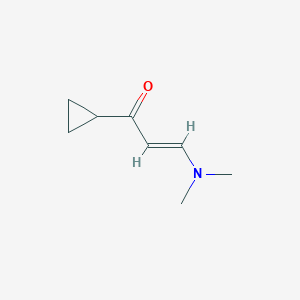

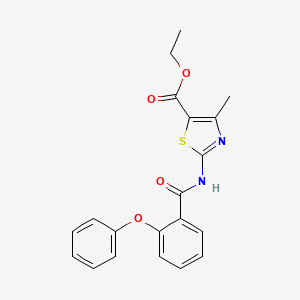

![molecular formula C12H10N4 B2864282 5-[4-(1H-Imidazol-1-Yl)Phenyl]-1H-Pyrazole CAS No. 321385-58-4](/img/structure/B2864282.png)

5-[4-(1H-Imidazol-1-Yl)Phenyl]-1H-Pyrazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“5-[4-(1H-Imidazol-1-Yl)Phenyl]-1H-Pyrazole” is a compound that has been used in the synthesis of metal (II) complexes. These complexes have been structurally characterized by single-crystal X-ray diffraction . The compound has also been used in the evaluation of estrogenicity of phenolic xenoestrogens .

Synthesis Analysis

The synthesis of “5-[4-(1H-Imidazol-1-Yl)Phenyl]-1H-Pyrazole” involves the formation of metal (II) complexes. These complexes are formulated as PbL2 (H2O) (1) and ML2 (H2O)4·2H2O (M = Ni 2 and Co 3) . The product was characterized using FTIR, 1 H and 13 C NMR .Molecular Structure Analysis

The molecular structure of “5-[4-(1H-Imidazol-1-Yl)Phenyl]-1H-Pyrazole” was analyzed using single-crystal X-ray diffraction. A stable mononuclear metal (II) fragment was observed in the three complexes .Chemical Reactions Analysis

The chemical reactions involving “5-[4-(1H-Imidazol-1-Yl)Phenyl]-1H-Pyrazole” were investigated using cyclic voltammograms (CVs) of complex 1. The Pb (or PbO2) electrode showed a similar electrochemical response but with less redox current in the presence of HL .Aplicaciones Científicas De Investigación

Anticancer Applications

Imidazole derivatives have been studied for their potential use in anticancer medications . The specific mechanisms of action and therapeutic potential of “5-[4-(1H-Imidazol-1-Yl)Phenyl]-1H-Pyrazole” in this context would require further research.

Anti-inflammatory Applications

Imidazole compounds have also been used in the development of anti-inflammatory drugs . They could potentially inhibit the production of pro-inflammatory cytokines or other inflammatory mediators.

Antiviral Applications

Imidazole derivatives have shown potential as antiviral agents . They could interfere with viral replication or inhibit key enzymes in the viral life cycle.

Antibacterial and Antimycobacterial Applications

The derivatives of imidazole show antibacterial and antimycobacterial activities . They could potentially inhibit the growth of bacteria or mycobacteria, making them useful in the treatment of various infections.

Antioxidant Applications

Imidazole derivatives have demonstrated antioxidant activities . They could potentially neutralize harmful free radicals in the body, contributing to the prevention of various diseases associated with oxidative stress.

Antiulcer Applications

Imidazole compounds have been used in the development of antiulcer drugs . They could potentially inhibit the production of stomach acid or protect the stomach lining, making them useful in the treatment of ulcers.

Safety And Hazards

Propiedades

IUPAC Name |

1-[4-(1H-pyrazol-5-yl)phenyl]imidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N4/c1-3-11(16-8-7-13-9-16)4-2-10(1)12-5-6-14-15-12/h1-9H,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFXSELGOGDVWDO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=NN2)N3C=CN=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-[4-(1H-Imidazol-1-Yl)Phenyl]-1H-Pyrazole | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

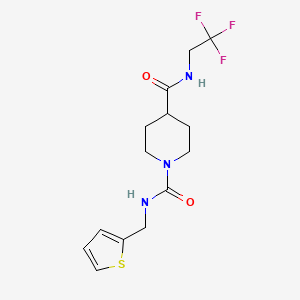

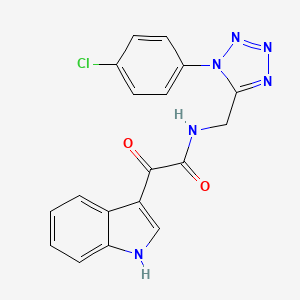

![2-(5-Phenoxymethyl-[1,3,4]oxadiazol-2-ylsulfanyl)-1-piperidin-1-yl-ethanone](/img/structure/B2864200.png)

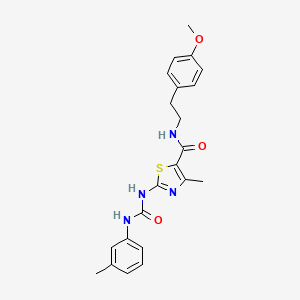

![3'-(3-Chloro-4-methylphenyl)-1-[(3-methoxyphenyl)methyl]-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B2864202.png)

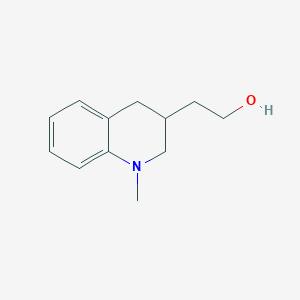

![N-cycloheptyl-2-hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2864204.png)

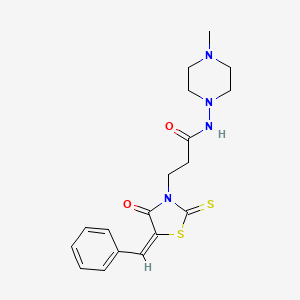

![(E)-2-(1H-benzo[d]imidazol-2-yl)-3-(5-(2,6-dimethylmorpholino)furan-2-yl)acrylonitrile](/img/structure/B2864207.png)

![N-(2-(6-((2-((2,4-difluorophenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide](/img/structure/B2864211.png)

![N-{4-[(4-bromophenyl)sulfonyl]phenyl}-3-(trifluoromethyl)benzenecarboxamide](/img/structure/B2864214.png)

![N-(5-methylisoxazol-3-yl)-2-((7-oxo-5-phenyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2864221.png)